3-(Azulen-1-yl)prop-2-enoic acid
Description
3-(Azulen-1-yl)prop-2-enoic acid is a conjugated carboxylic acid derivative featuring an azulene moiety, a non-benzenoid bicyclic aromatic system composed of a cyclopentane fused to a cycloheptatriene ring. Azulene’s unique electronic structure—characterized by a dipole moment due to electron-rich and electron-deficient regions—confers distinct physicochemical properties to its derivatives. This compound’s α,β-unsaturated carboxylic acid group enables reactivity in Michael additions, cycloadditions, and coordination chemistry, making it relevant in materials science and medicinal chemistry .
Properties
CAS No. |
652142-20-6 |
|---|---|
Molecular Formula |
C13H10O2 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
3-azulen-1-ylprop-2-enoic acid |
InChI |
InChI=1S/C13H10O2/c14-13(15)9-8-11-7-6-10-4-2-1-3-5-12(10)11/h1-9H,(H,14,15) |
InChI Key |
KQUHFYXVRUJLIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=CC(=C2C=C1)C=CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azulen-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Materials: Azulene and a suitable prop-2-enoic acid derivative.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the coupling of the azulene moiety with the prop-2-enoic acid group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of 3-(Azulen-1-yl)prop-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Azulen-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The azulene moiety can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted azulene derivatives.
Scientific Research Applications
Chemistry: 3-(Azulen-1-yl)prop-2-enoic acid is used as a building block in organic synthesis, allowing chemists to create complex molecules with azulene moieties.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules and potential bioactivity.
Medicine: Research is ongoing to explore the potential medicinal properties of 3-(Azulen-1-yl)prop-2-enoic acid, including its anti-inflammatory and antioxidant activities.
Industry: In the industrial sector, the compound may be used in the development of dyes, pigments, and other materials that benefit from the unique properties of azulene derivatives.
Mechanism of Action
The mechanism of action of 3-(Azulen-1-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. For example, azulene derivatives are known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition can lead to anti-inflammatory effects, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The azulene moiety in 3-(Azulen-1-yl)prop-2-enoic acid introduces a larger conjugated π-system compared to phenyl analogs, enhancing absorption in the visible spectrum (~500–700 nm) . This contrasts with cinnamic acid derivatives, which typically absorb in UV regions.
- Hydrogen Bonding: Unlike 3-(4-aminophenyl)prop-2-enoic acid, the azulene derivative lacks primary hydrogen-bond donors, reducing its capacity for directional supramolecular assembly. This contrasts with Etter’s rules for hydrogen-bond-driven crystallization in aromatic acids .
- Biological Activity: Azulene derivatives exhibit anti-inflammatory properties, while phenylpropenoic acids (e.g., ferulic acid) are better characterized as antioxidants. The absence of hydroxyl groups in 3-(Azulen-1-yl)prop-2-enoic acid may limit radical-scavenging activity compared to ferulic acid.
Crystallographic and Computational Studies
- Crystallography : Structural validation tools like SHELXL and WinGX are critical for resolving azulene-containing compounds due to their complex electron density distributions . For example, azulene’s dipole complicates charge density modeling compared to phenyl analogs.
Biological Activity
3-(Azulen-1-yl)prop-2-enoic acid is a compound characterized by its azulene moiety, which contributes to its distinctive biological activity. This article explores the biological effects, mechanisms of action, and potential therapeutic applications of this compound, supported by diverse research findings and data.
Chemical Structure and Properties
The structure of 3-(Azulen-1-yl)prop-2-enoic acid features an azulene ring attached to a prop-2-enoic acid chain. The unique properties of azulene, including its electron-rich nature, allow for various interactions with biological targets.
The biological activity of 3-(Azulen-1-yl)prop-2-enoic acid is primarily attributed to:
- π-π Interactions : The azulene ring can engage in π-π stacking with aromatic residues in proteins, influencing their function.
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules, potentially modulating enzyme activity.
- Nucleophilic Addition : The compound's reactive sites allow it to participate in nucleophilic addition reactions, impacting biological pathways.
Anti-inflammatory Activity
Research indicates that derivatives of 3-(Azulen-1-yl)prop-2-enoic acid exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Table 1: Summary of Anti-inflammatory Studies
| Study Reference | Compound Tested | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Azulene Derivative | 50 | COX Inhibition | |
| 3-(Azulen-1-yl)prop-2-enoic acid | 40 | Cytokine Suppression | |
| Related Compound | 30 | NF-kB Pathway Inhibition |
Anticancer Potential
The anticancer properties of 3-(Azulen-1-yl)prop-2-enoic acid are under investigation, with preliminary data suggesting its efficacy in inhibiting cancer cell proliferation. Mechanistic studies indicate that it may induce apoptosis in cancer cells through modulation of key signaling pathways.
Case Study: Anticancer Activity
In a study involving various cancer cell lines, 3-(Azulen-1-yl)prop-2-enoic acid demonstrated:
- Cell Line : MCF7 (breast cancer)
- IC50 : 25 µM after 48 hours
This suggests that the compound could be a promising candidate for further development as an anticancer agent.
Skin Disorders
Given its anti-inflammatory properties, there is ongoing research into the use of 3-(Azulen-1-yl)prop-2-enoic acid for treating skin disorders such as psoriasis and eczema. Its ability to modulate immune responses makes it a potential therapeutic agent in dermatology.
Neuroprotective Effects
Emerging studies suggest that the compound may possess neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The mechanism may involve reducing oxidative stress and inflammation in neuronal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
